2-amino-7-methyl-9H-thioxanthen-9-one
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Overview
Description
2-amino-7-methyl-9H-thioxanthen-9-one is an organic compound with the molecular formula C14H11NOS. It is a derivative of thioxanthone, characterized by the presence of an amino group at the second position and a methyl group at the seventh position on the thioxanthone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-9H-thioxanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with phloroglucinol, followed by cyclization to form the desired thioxanthone derivative . The reaction conditions often involve the use of acyl chlorides and suitable catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone core to thioxanthene.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioxanthenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-7-methyl-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of photoinitiators for polymerization reactions and as a component in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-9H-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-9H-thioxanthen-9-one
- 2,7-dimethoxy-9H-thioxanthen-9-one
- 2,8-dimethoxy-10H-dibenzo[b,e]thiopyran-10-one
Uniqueness
2-amino-7-methyl-9H-thioxanthen-9-one is unique due to the presence of both an amino group and a methyl group on the thioxanthone core. This structural modification imparts distinct chemical properties and potential biological activities compared to other thioxanthone derivatives .
Properties
IUPAC Name |
2-amino-7-methylthioxanthen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQULFWWOHEBQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320035 |
Source
|
Record name | 2-Amino-7-methyl-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78160-12-0 |
Source
|
Record name | 78160-12-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-7-methyl-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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